Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Overview
Description
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C13H16N2O7 and a molecular weight of 312.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 6-position and a nitro group at the 3-position, along with a diethyl malonate moiety .
Preparation Methods
The synthesis of Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate typically involves the reaction of 6-methoxy-3-nitropyridine with diethyl malonate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The compound can also act as a substrate for enzymes, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate can be compared with similar compounds such as:
Diethyl 2-(3-nitropyridin-2-yl)malonate: This compound has a similar structure but lacks the methoxy group at the 6-position.
Diethyl 2-(6-methoxy-3-aminopyridin-2-yl)malonate: This compound has an amino group instead of a nitro group at the 3-position.
The presence of the methoxy and nitro groups in this compound makes it unique and influences its chemical reactivity and biological activity .
Biological Activity
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 312.28 g/mol. The compound features a malonate backbone substituted with a 6-methoxy-3-nitropyridine moiety, which significantly influences its chemical reactivity and biological activity. The presence of the methoxy and nitro groups is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with 2-chloro-6-methoxy-3-nitropyridine in the presence of sodium hydride as a base in tetrahydrofuran. The reaction yields the desired product after purification steps.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity or alter protein functions, leading to various biological effects . This compound has been studied for its potential use as an enzyme inhibitor and in receptor binding assays due to its structural similarity to biologically active molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : It has shown potential in inhibiting HIV-1 integrase, with studies indicating effective inhibition at micromolar concentrations .
- Enzyme Inhibition : Interaction studies suggest that this compound may act as an enzyme inhibitor, which is critical for developing pharmaceuticals targeting specific pathways in diseases.
Case Studies
- HIV Integrase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against HIV integrase, showcasing the importance of structural modifications in enhancing antiviral activity .
- Enzyme Activity Modulation : In vitro studies on enzyme inhibition revealed that compounds with similar structures could modulate enzyme activity effectively, suggesting a broader application in drug development for conditions requiring enzyme regulation .
Comparison with Similar Compounds
This compound can be compared with several structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl 2-(3-nitropyridin-2-yl)malonate | Lacks methoxy group; different nitro position | |
Methyl 2-(6-methoxy-pyridin-2-yl)malonate | Methyl instead of ethyl; similar pyridine ring | |
Ethyl 2-(5-methoxy-pyridin-2-yl)malonate | Different methoxy position; potential variations in activity |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to its analogs .
Properties
IUPAC Name |
diethyl 2-(6-methoxy-3-nitropyridin-2-yl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-4-21-12(16)10(13(17)22-5-2)11-8(15(18)19)6-7-9(14-11)20-3/h6-7,10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXADGXQCGPKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192786 | |
Record name | 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-55-1 | |
Record name | 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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